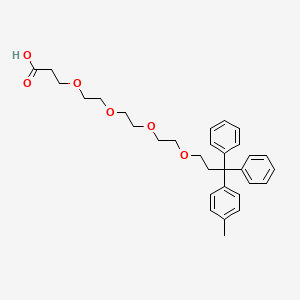

15-(4-Methyltrityl)-4,7,10,13-tetraoxapentadecanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

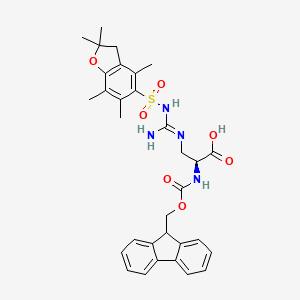

The compound is a derivative of 4-Methyltrityl-aminooxyacetic acid . The 4-Methyltrityl (Mtt) group is a structural modification of trityl and is used as a protecting group in peptide synthesis .

Synthesis Analysis

The synthesis of such compounds often involves solid-phase peptide synthesis (SPPS), a method used for the assembly of a protected peptide chain on a polymeric support . The 4-Methyltrityl (Mtt) group is used as a protecting group for the side-chain of Asn and Gln in solid-phase peptide synthesis .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific context, such as its role in peptide synthesis. The 4-Methyltrityl (Mtt) group is known to allow more rapid cleavage from the protected peptides .

Wirkmechanismus

Target of Action

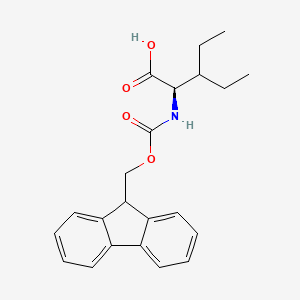

The 4-methyltrityl (mtt) group is known to be a highly acid-labile amino protecting group used in fmoc-spps . The Mtt derivatives of Asn, Cys, Gln, and His are somewhat more acid-labile than the corresponding Trt derivatives .

Mode of Action

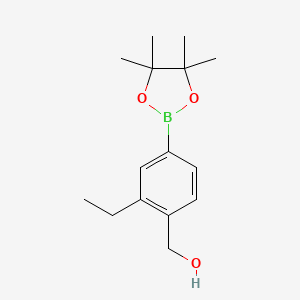

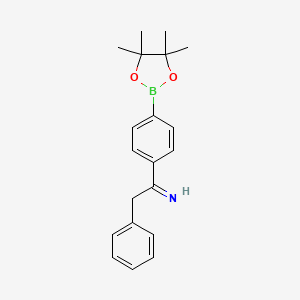

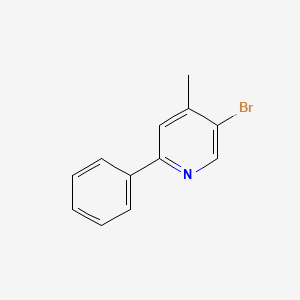

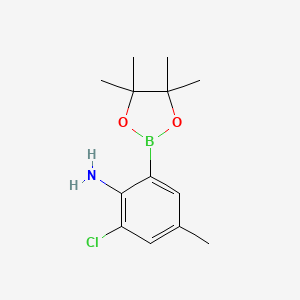

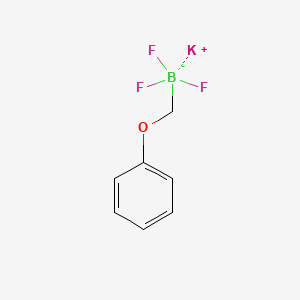

The mtt group is known to be used in the suzuki–miyaura (sm) cross-coupling reaction . This reaction involves the formation of a new Pd–C bond through oxidative addition and transmetalation, where organic groups are transferred from boron to palladium .

Biochemical Pathways

The mtt group is known to be involved in the suzuki–miyaura (sm) cross-coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The mtt group is known to be a highly acid-labile amino protecting group , which suggests that it may be sensitive to the acidic environment of the stomach, potentially affecting its absorption and bioavailability.

Result of Action

The mtt group is known to be involved in the suzuki–miyaura (sm) cross-coupling reaction , which results in the formation of a new carbon–carbon bond .

Action Environment

The mtt group is known to be highly acid-labile , suggesting that its action and stability may be influenced by the pH of the environment.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[3-(4-methylphenyl)-3,3-diphenylpropoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38O6/c1-26-12-14-29(15-13-26)31(27-8-4-2-5-9-27,28-10-6-3-7-11-28)17-19-35-21-23-37-25-24-36-22-20-34-18-16-30(32)33/h2-15H,16-25H2,1H3,(H,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRRLCQNDMIPLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CCOCCOCCOCCOCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15-(4-Methyltrityl)-4,7,10,13-tetraoxapentadecanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid; 97%](/img/structure/B6342682.png)

![Benzyl N-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate; 97%](/img/structure/B6342699.png)

![2-Chloro-4,7-difluorobenzo[d]thiazole](/img/structure/B6342726.png)

![tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6342732.png)

![Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6342764.png)